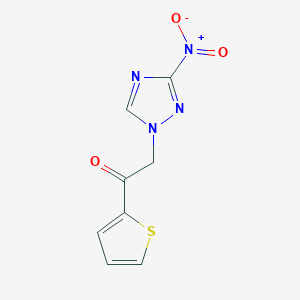

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone

Descripción

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group at the 3-position and a 2-thienyl (thiophene) group attached to the ethanone backbone. This structure combines electron-withdrawing (nitro) and electron-donating (thienyl) moieties, which influence its reactivity and biological activity.

The compound’s structural uniqueness lies in its thienyl substituent, which distinguishes it from phenyl or pyridinyl derivatives commonly reported in antifungal and antiparasitic agents .

Propiedades

IUPAC Name |

2-(3-nitro-1,2,4-triazol-1-yl)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3S/c13-6(7-2-1-3-16-7)4-11-5-9-8(10-11)12(14)15/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXFAGAEKYLMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone typically involves the formation of the triazole ring followed by the introduction of the nitro and thienyl groups. Common synthetic routes may include:

- Cyclization reactions to form the triazole ring.

- Nitration reactions to introduce the nitro group.

- Coupling reactions to attach the thienyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to enhance reaction rates.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Reduction of the nitro group may yield an amine derivative.

- Substitution reactions may introduce various functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is . The presence of the nitro group and the triazole ring contributes to its reactivity and stability under various conditions.

Stability and Reactivity

Research indicates that compounds containing the triazole moiety exhibit significant thermal stability and favorable density characteristics, making them suitable for various applications in energetic materials and pharmaceuticals .

Pharmaceuticals

The triazole ring is a well-known pharmacophore in medicinal chemistry. Compounds like 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone have been investigated for their potential as antimicrobial agents and antifungal drugs. The incorporation of the thienyl group enhances biological activity by improving lipophilicity and cellular permeability.

Case Study: Antimicrobial Activity

A study demonstrated that similar triazole derivatives exhibited potent activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .

Energetic Materials

The compound's stability and energetic properties make it a candidate for use in propellants and explosives. Research has shown that triazole derivatives can be incorporated into composite propellant formulations to enhance performance.

Performance Metrics

Energetic formulations containing triazole derivatives have been reported to outperform traditional materials like RDX and HMX in specific impulse levels by several seconds . This is attributed to their optimal oxygen balance and high enthalpy of formation.

| Compound Type | Specific Impulse (s) | Density (g/cm³) | Decomposition Onset (°C) |

|---|---|---|---|

| Triazole Derivative | 300-310 | 1.77-1.80 | 147-228 |

| RDX | 290 | 1.82 | 204 |

| HMX | 295 | 1.91 | 250 |

Material Science

The incorporation of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone into polymers has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Composites

Research indicates that adding triazole derivatives into polymer matrices can improve thermal resistance and mechanical strength, making them suitable for aerospace applications where material performance is critical .

Mecanismo De Acción

The mechanism of action of 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Nitro Group Impact: The 3-nitro substitution on the triazole ring enhances redox activity, enabling interactions with nitroreductase enzymes in pathogens (e.g., Trypanosoma cruzi) .

- Thienyl vs. For example, thiophene-containing compounds often show improved solubility and metabolic stability in drug design .

Physicochemical and Stability Data

- Stability : Nitro-triazole derivatives are prone to photodegradation, whereas sulfur-containing analogues (e.g., thienyl or thioether derivatives) exhibit improved stability due to radical scavenging by sulfur atoms .

- Crystallography: X-ray diffraction of analogues like 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone reveals planar triazole rings and hydrogen-bonded dimers, suggesting similar packing behavior for the target compound .

Actividad Biológica

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, highlighting the compound's pharmacological significance.

Chemical Structure and Properties

The compound features a triazole ring and a thienyl moiety, which are known for their diverse biological activities. The chemical formula is , and it has a molecular weight of 214.21 g/mol. The presence of the nitro group in the triazole ring is critical for its biological activity.

Biological Activity Overview

The biological activities of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 3-nitro-1H-1,2,4-triazole have demonstrated potent activity against various bacterial strains and fungi . The specific compound under study has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

The triazole derivatives have also been evaluated for their antiparasitic effects. A related compound demonstrated notable activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value significantly lower than that of standard treatments . This suggests that 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone may possess similar potential.

Antitumor Activity

Recent studies have explored the antitumor potential of triazole derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's efficacy in this area remains to be fully elucidated but warrants further investigation.

Synthesis and Evaluation

A study synthesized various triazole derivatives, including 2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(2-thienyl)ethanone. The synthesized compounds were evaluated for their biological activities using standard assays. The results indicated that several derivatives exhibited significant antimicrobial and antiparasitic activities compared to controls .

In Vivo Studies

In vivo studies on similar triazole compounds have demonstrated their potential as therapeutic agents. For example, one study highlighted a derivative's effectiveness in reducing parasitemia in animal models infected with Trypanosoma cruzi, suggesting a viable pathway for developing new treatments for parasitic infections .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.